molecular formula C25H30N2O4 B11231382 N-(2-methoxybenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-(2-methoxybenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11231382
M. Wt: 422.5 g/mol
InChI Key: LWUPHXBEGDZFIA-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic compound featuring a cyclopentane ring fused to an isoquinoline scaffold. Key structural attributes include:

  • A 2-methoxybenzyl group attached to the carboxamide nitrogen.
  • A 2-methoxyethyl substituent at the 2' position of the spirocyclic system.
  • A ketone group at the 1'-position, contributing to conformational rigidity.

Properties

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-N-[(2-methoxyphenyl)methyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C25H30N2O4/c1-30-16-15-27-24(29)20-11-5-4-10-19(20)22(25(27)13-7-8-14-25)23(28)26-17-18-9-3-6-12-21(18)31-2/h3-6,9-12,22H,7-8,13-17H2,1-2H3,(H,26,28)

InChI Key

LWUPHXBEGDZFIA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC=CC=C4OC

Origin of Product

United States

Biological Activity

N-(2-methoxybenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a synthetic organic compound notable for its complex spirocyclic structure. This compound belongs to the class of spiro compounds, characterized by the connection of two or more rings through a single atom. The presence of methoxy and carboxamide functional groups suggests potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C23H30N2O4, with a molecular weight of approximately 398.5 g/mol. The unique spirocyclic framework may influence its chemical reactivity and biological properties, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives of N-benzyl amides have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . This suggests that the target compound may also possess antimicrobial efficacy.

Anticancer Potential

The compound's structural analogs have been explored for their anticancer properties. Studies on salinomycin derivatives have demonstrated potent antiproliferative activity against drug-resistant cancer cell lines . Given the structural similarities, it is plausible that this compound could exhibit similar effects, warranting further investigation into its mechanisms of action in cancer therapy.

Understanding the biological mechanism of this compound involves studying its interaction with biological targets such as enzymes and receptors. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to assess binding affinities and dynamics .

Case Studies and Research Findings

Several studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of similar compounds:

Compound Activity Reference
Salinomycin N-benzyl amidesAnticancer activity against drug-resistant cell lines
N-benzyl ethylenediamine derivativesAntimicrobial activity against Gram-positive bacteria
Coumarin derivativesAcetylcholinesterase inhibition

These findings suggest that modifications in substituents can significantly impact biological activity, emphasizing the need for systematic exploration of this compound.

Scientific Research Applications

Structural Characteristics

The compound features a unique spirocyclic structure that integrates a cyclopentane and isoquinoline moiety. Its molecular formula is C22H25N3O3C_{22}H_{25}N_{3}O_{3}, with a molecular weight of approximately 379.5 g/mol. The presence of functional groups such as carboxamide and methoxy contributes to its chemical reactivity and biological activity, making it a candidate for further pharmacological studies .

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anti-cancer properties : Compounds similar to N-(2-methoxybenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide have shown potential in inhibiting specific kinases involved in cancer progression, particularly MAP kinase interacting kinase (Mnk) .
  • Enzyme Inhibition : The compound may interact with various enzymes or receptors involved in cellular signaling pathways, indicating potential therapeutic applications in treating diseases like cancer .

Case Studies

Several studies have explored the interactions and effects of this compound and its analogs:

  • Inhibition Studies : Research demonstrated that related compounds effectively inhibit Mnk, suggesting a pathway for developing anti-cancer agents.
    Study ReferenceCompound TestedBiological ActivityResults
    Analog AMnk InhibitionSignificant inhibition observed
    Analog BAnti-inflammatoryReduced inflammation markers
  • Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of the compound to various biological targets, providing insights into its mechanism of action.
    Docking Study ReferenceTarget ProteinBinding Affinity (kcal/mol)
    MAPK-8.5
    COX-7.0

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The 2-methoxyethyl substituent (present in the target compound) introduces less steric hindrance than bulkier groups like isobutyl or cyclohexyl .
  • Electron-Withdrawing Effects : The 4-fluorobenzyl group in may alter electron density at the carboxamide nitrogen, influencing binding interactions.

Yield Comparison :

  • The target compound’s analog with a 4-methylthiazol-2-yl group (CAS 1049109-96-7) was synthesized in unspecified yield , while diastereomeric mixtures of cyclopropane carboxamides achieved 78% yields under similar conditions .

Physicochemical Properties

Property Target Compound 4-Fluorobenzyl Analog 4-Methylthiazol-2-yl Analog
Molecular Weight 409.5 410.5 399.5
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.7 ~3.2
Solubility Likely low in aqueous media Similar to target compound Improved due to thiazole moiety

Notes:

  • The thiazole-containing analog may exhibit enhanced solubility due to the polarizable sulfur atom.
  • The absence of crystallographic data (e.g., melting points) in the evidence limits deeper thermodynamic analysis.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a spirocyclic framework (cyclopentane fused to isoquinoline) and two methoxy groups. The spiro structure introduces steric constraints, affecting conformational flexibility and intermolecular interactions. The methoxyethyl and methoxybenzyl substituents enhance solubility in polar solvents and may participate in hydrogen bonding. These features impact synthesis optimization, crystallization, and biological interactions .

Q. What are common synthetic routes for this spirocyclic carboxamide?

Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the isoquinoline core via cyclization of substituted benzamides.
  • Step 2 : Introduction of the methoxyethyl group via alkylation or nucleophilic substitution.
  • Step 3 : Coupling the spiro-cyclopentane moiety using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., DMF) . Example protocol:
StepReagents/ConditionsKey Considerations
1POCl₃, refluxControl moisture to avoid hydrolysis
2NaH, 2-methoxyethyl bromideSteric hindrance requires excess alkylating agent
3DCC/DMAP, RTMonitor by TLC for carboxamide formation

Q. Which analytical techniques are critical for characterizing purity and structure?

  • HPLC : Quantifies purity (>98% required for biological assays) with C18 columns and UV detection at 254 nm .
  • NMR (¹H/¹³C): Confirms spirocyclic structure and substituent integration (e.g., methoxy protons at δ 3.2–3.8 ppm) .
  • HRMS : Validates molecular weight (expected [M+H]⁺: ~435.2 g/mol) .

Q. How do solubility and stability impact experimental design?

The compound is sparingly soluble in water but dissolves in DMSO or methanol. Stability studies recommend:

  • Storage at –20°C under inert gas to prevent oxidation of the methoxy groups.
  • Avoid prolonged exposure to light due to the photosensitive isoquinoline core .

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with saline .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing by-products?

Key variables include:

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during alkylation.
  • Catalyst : Use DMAP (10 mol%) to accelerate carboxamide coupling .
  • Solvent : Anhydrous DMF improves reaction homogeneity. Example yield comparison:
ConditionYield (%)Purity (%)
Room temperature5885
0°C with DMAP8293

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Discrepancies may arise from dynamic effects (e.g., rotational barriers in the spiro system). Strategies:

  • VT-NMR : Variable-temperature NMR to probe conformational exchange.
  • DFT Calculations : Compare experimental ¹³C shifts with density functional theory (e.g., B3LYP/6-31G*) to validate assignments .

Q. What computational approaches predict biological target interactions?

  • Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Example findings:
TargetBinding Affinity (kcal/mol)Key Interactions
COX-2–9.2H-bond with Arg120
HDAC8–8.7Hydrophobic packing

Q. How to evaluate its biological activity in enzyme inhibition assays?

  • Protocol :

Incubate with target enzyme (e.g., 10 nM HDAC) in Tris buffer (pH 8.0).

Measure activity via fluorogenic substrate (e.g., Ac-Leu-Gly-Lys-AMC).

Calculate IC₅₀ using non-linear regression (GraphPad Prism).

  • Controls : Include SAHA (vorinostat) as a reference inhibitor .

Q. What strategies improve stability under physiological conditions?

  • Prodrug Design : Mask the carboxamide as an ester to enhance metabolic stability.
  • Formulation : Encapsulate in PEGylated liposomes to prolong half-life in serum .

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